molecular formula C14H23NO5 B2478077 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid CAS No. 2351691-88-6

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2478077
CAS No.: 2351691-88-6
M. Wt: 285.34
InChI Key: RRRJNVRBOZWEQI-QXXIUIOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an oxolan-3-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Scientific Research Applications

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the tert-butoxycarbonyl group, followed by cyclization and further functionalization to introduce the oxolan-3-yl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Mechanism of Action

The mechanism by which rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
  • tert-butoxycarbonyl-protected amino acids
  • Oxolan-substituted pyrrolidines

Uniqueness

This compound is unique due to the combination of its tert-butoxycarbonyl and oxolan-3-yl groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-6-10(9-4-5-19-8-9)11(7-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRJNVRBOZWEQI-QXXIUIOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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